molecular formula C10H7ClO3S B8642021 8-Chloronaphthalene-2-sulfonic acid

8-Chloronaphthalene-2-sulfonic acid

Cat. No. B8642021
M. Wt: 242.68 g/mol
InChI Key: LCTAFTHCEWHOGY-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

A solution of 8-amino-2-naphthalenesulfonic acid (Aldrich, 1.00 g, 4.48 mmol) in water (3.0 mL) and conc. HCl (7.0 mL) was cooled to 0° C. A solution of NaNO2 (143 μL, 4.48 mmol) in water (3.0 mL) was added dropwise while maintaining the temperature below 5° C. The reaction mixture was stirred at 0° C. for 1 h. In a separate flask, CuCl (214 μL, 8.96 mmol) was dissolved in conc. HCl (7.0 mL) and the solution was cooled to 0° C. The copper solution was added to the diazonium solution at 0° C. in portions to control the gas evolution. The reaction mixture was allowed to stir at 0° C. for 1 h and then at room temperature for 12 h. The reaction mixture was then diluted with 10% aq. NH4Cl solution and extracted with EtOAc (3×). The combined organic extracts were washed again with aq. 10% NH4Cl solution, dried over Na2SO4, filtered and concentrated in vacuo to give the title compound (740 mg, 65%). 1H NMR (DMSO-d6) δ 8.43 (s, 1H), 7.95 (dd, J=17.1, 8.5 Hz, 2H), 7.80 (dd, J=8.4, 1.5 Hz, 1H), 7.71 (dd, J=7.5, 1.1 Hz, 1H), 7.57-7.45 (m, 1H); MS(ESI−) m/z 241.2 (M−H)−.
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
143 μL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
7 mL
Type
reactant
Reaction Step Five
Name
CuCl
Quantity
214 μL
Type
catalyst
Reaction Step Five
Yield
65%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9]([S:12]([OH:15])(=[O:14])=[O:13])[CH:8]=[CH:7]2.N([O-])=O.[Na+].[ClH:20]>O.[NH4+].[Cl-].Cl[Cu].[Cu]>[Cl:20][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9]([S:12]([OH:15])(=[O:14])=[O:13])[CH:8]=[CH:7]2 |f:1.2,5.6|

Inputs

Step One
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=CC=C2C=CC(=CC12)S(=O)(=O)O
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
143 μL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Name
CuCl
Quantity
214 μL
Type
catalyst
Smiles
Cl[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0° C
STIRRING
Type
STIRRING
Details
to stir at 0° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
at room temperature for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed again with aq. 10% NH4Cl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC=C2C=CC(=CC12)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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